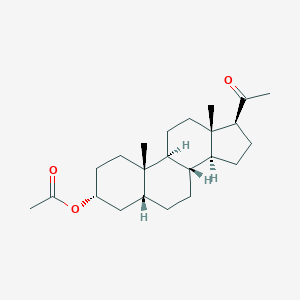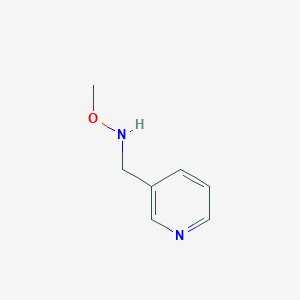
O-Methyl-N-(3-pyridylmethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl-N-(3-pyridylmethyl)hydroxylamine, commonly known as MPNH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPNH is a hydroxylamine derivative that has been synthesized using various methods and has been shown to have diverse biological effects.
Mécanisme D'action
The exact mechanism of action of MPNH is not fully understood. However, it has been suggested that MPNH may act as a prodrug, releasing hydroxylamine and pyridine moieties, which can then interact with various cellular targets. MPNH has been reported to inhibit the activity of various enzymes, including nitric oxide synthase, cyclooxygenase, and lipoxygenase.
Effets Biochimiques Et Physiologiques
MPNH has been shown to have diverse biochemical and physiological effects. It has been reported to inhibit the production of nitric oxide and prostaglandins, which are involved in inflammation. MPNH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, MPNH has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPNH has several advantages for lab experiments. It is stable, easy to synthesize, and has been shown to have low toxicity. However, MPNH has some limitations, including its poor solubility in water and its tendency to form aggregates, which can affect its biological activity.
Orientations Futures
There are several potential future directions for MPNH research. One area of interest is the development of MPNH derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPNH and its potential therapeutic applications. MPNH has also been studied for its potential use as a diagnostic tool in cancer imaging. Further research in this area may lead to the development of new diagnostic methods for cancer detection.
Conclusion:
In conclusion, MPNH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to have diverse biological effects. MPNH has been extensively studied for its potential use in treating various diseases, including cancer and neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of MPNH and its potential therapeutic applications.
Applications De Recherche Scientifique
MPNH has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. MPNH has also been reported to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
120739-78-8 |
|---|---|
Nom du produit |
O-Methyl-N-(3-pyridylmethyl)hydroxylamine |
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
N-methoxy-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C7H10N2O/c1-10-9-6-7-3-2-4-8-5-7/h2-5,9H,6H2,1H3 |
Clé InChI |
QEUIXVGKTZABLL-UHFFFAOYSA-N |
SMILES |
CONCC1=CN=CC=C1 |
SMILES canonique |
CONCC1=CN=CC=C1 |
Synonymes |
3-Pyridinemethanamine,N-methoxy-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


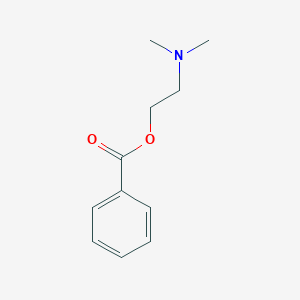
![10-Hydroxybenzo[h]quinoline](/img/structure/B48255.png)
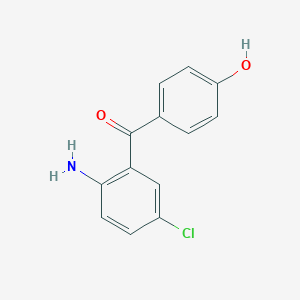
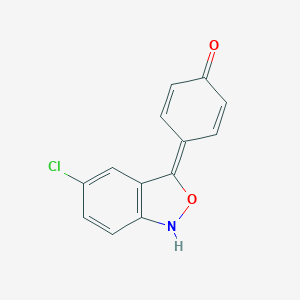
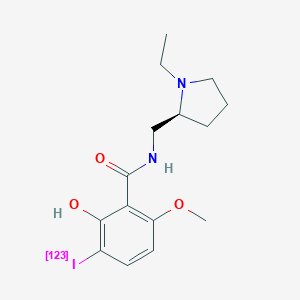
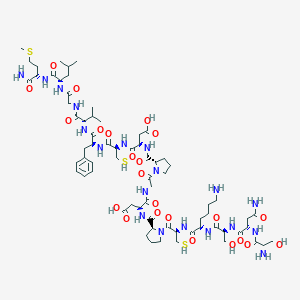
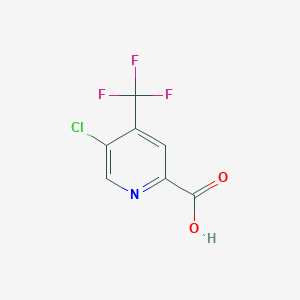
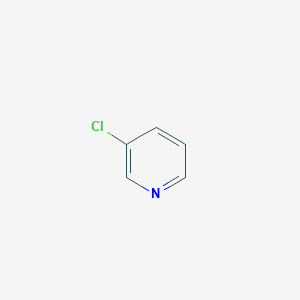
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
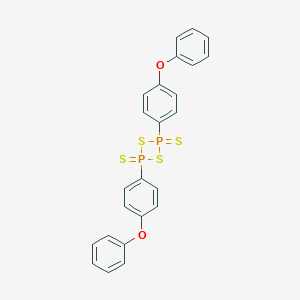
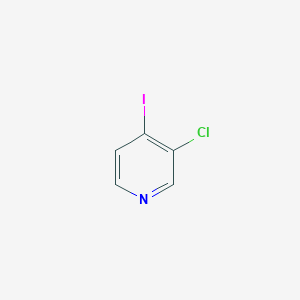
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)

